molecular formula C9H9NO2 B1526344 5-(Hydroxymethyl)indolin-2-one CAS No. 612487-61-3

5-(Hydroxymethyl)indolin-2-one

Cat. No. B1526344
M. Wt: 163.17 g/mol
InChI Key: KFEKDTIWYDGPPQ-UHFFFAOYSA-N
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Patent
US07399780B2

Procedure details

Chromium(VI) oxide (240 mg, 2.4 mmol) was added to ice-cooled pyridine (3 mL). To the formed yellow suspension was added additional pyridine (2 mL) and 5-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one (130 mg, 0.8 mmol) dissolved in pyridine (3 mL). The reaction was quenched after 15 min by the addition of water (50 mL) and extracted with ethyl acetate. The organic phases were dried (Na2SO4) and evaporated in vacuo. The crude product was purified on a silica gel column using methylene chloride/methanol, (10:1), as the eluent to give 60 mg (46% yield) of the title compound.
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6]2>N1C=CC=CC=1.[O-2].[Cr+6].[O-2].[O-2]>[O:12]=[C:7]1[CH2:6][C:5]2[C:9](=[CH:10][CH:11]=[C:3]([CH:2]=[O:1])[CH:4]=2)[NH:8]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
240 mg
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]
Step Three
Name
Quantity
130 mg
Type
reactant
Smiles
OCC=1C=C2CC(NC2=CC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched after 15 min by the addition of water (50 mL)
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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